molecular formula C13H10F2O2 B11878343 2-(Difluoromethyl)naphthalene-8-acetic acid

2-(Difluoromethyl)naphthalene-8-acetic acid

Cat. No.: B11878343
M. Wt: 236.21 g/mol
InChI Key: IBLKDENBMTVIKD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H10F2O2 It is a derivative of naphthalene, characterized by the presence of a difluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts under mild conditions . Another approach involves late-stage difluoromethylation, where difluoromethylation reagents are used to introduce the CF2H group onto the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)naphthalene-8-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted naphthalene derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the naphthalene ring.

Scientific Research Applications

2-(Difluoromethyl)naphthalene-8-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-8-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(Difluoromethyl)naphthalene-2-acetic acid
  • 2-(Trifluoromethyl)naphthalene-8-acetic acid
  • 2-(Difluoromethyl)benzoic acid

Comparison: 2-(Difluoromethyl)naphthalene-8-acetic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[7-(difluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)10-5-4-8-2-1-3-9(7-12(16)17)11(8)6-10/h1-6,13H,7H2,(H,16,17)

InChI Key

IBLKDENBMTVIKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CC(=O)O

Origin of Product

United States

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